2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and an acetamide moiety
Scientific Research Applications
2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,2-dimethylthiomorpholine with an appropriate acylating agent, such as 2-chloro-N-(2-hydroxyethyl)acetamide. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2,2-Dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide can be compared with other similar compounds, such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Acetamide derivatives: Compounds with the acetamide functional group but different substituents on the nitrogen or carbon atoms.
Properties
IUPAC Name |
2-(2,2-dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2)8-12(4-6-15-10)7-9(14)11-3-5-13/h13H,3-8H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAGYTSVNDZBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(=O)NCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600195-98-9 |
Source
|
Record name | 2-(2,2-dimethylthiomorpholin-4-yl)-N-(2-hydroxyethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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